molecular formula C10H12ClNO3 B8434626 2-chloro-5-methoxy-DL-phenylalanine

2-chloro-5-methoxy-DL-phenylalanine

Cat. No.: B8434626
M. Wt: 229.66 g/mol
InChI Key: ZBXICTZCCYCTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxy-DL-phenylalanine is a synthetic phenylalanine derivative featuring a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 5-position of the aromatic ring. The DL designation indicates a racemic mixture of D- and L-enantiomers, which may influence its biochemical activity compared to enantiopure forms.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-3-(2-chloro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

ZBXICTZCCYCTKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

5-Chloro-2-Fluoro-DL-Phenylalanine

  • Molecular Formula: C₉H₉ClFNO₂
  • Molecular Weight : 217.62 g/mol
  • Substituents : Chlorine (5-position), fluorine (2-position).
  • Fluorine’s smaller atomic radius may reduce steric hindrance, favoring interactions with biological targets.
  • Applications: Not explicitly stated in evidence, but fluorinated phenylalanines are often used in PET imaging or as enzyme inhibitors .

DL-2-Chloro-5-Nitrophenylalanine

  • Molecular Formula : C₉H₉ClN₂O₄
  • Molecular Weight : 244.63 g/mol
  • Substituents: Chlorine (2-position), nitro group (-NO₂, 5-position).
  • Key Differences :
    • The nitro group is a stronger electron-withdrawing group than methoxy, significantly altering the aromatic ring’s electronic properties and reactivity.
    • Nitro-substituted compounds are often intermediates in explosive or dye synthesis, but nitro-phenylalanines may serve as protease inhibitors or photoaffinity labels .

Methyl N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)-DL-Alanine (Metalaxyl)

  • Molecular Formula: C₁₅H₂₁NO₄ (Metalaxyl)
  • Substituents : Methoxyacetyl and 2,6-dimethylphenyl groups on alanine.
  • The methoxyacetyl group enhances systemic mobility in plants, unlike the methoxy group in phenylalanine derivatives.
  • Applications : Widely used as a fungicide, highlighting the role of methoxy groups in agrochemical design .

Structural and Functional Analysis

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) is electron-donating, increasing ring electron density, which may enhance solubility in polar solvents. Chlorine (moderately electron-withdrawing) and nitro groups (-NO₂, strongly electron-withdrawing) reduce electron density, favoring electrophilic substitution at specific positions.

Theoretical Properties of this compound

  • Molecular Formula: C₁₀H₁₂ClNO₃ (calculated).
  • Molecular Weight : ~229.66 g/mol (theoretical).
  • Predicted Applications: Potential use in studying amino acid transporters or designing enzyme inhibitors (e.g., for phenylalanine ammonia-lyase). Methoxy groups may improve blood-brain barrier penetration compared to nitro or fluorine analogs.

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound (Theoretical) C₁₀H₁₂ClNO₃ 229.66 Cl (2), OCH₃ (5) Biochemical research
5-Chloro-2-Fluoro-DL-Phenylalanine C₉H₉ClFNO₂ 217.62 Cl (5), F (2) Enzyme inhibition, imaging
DL-2-Chloro-5-Nitrophenylalanine C₉H₉ClN₂O₄ 244.63 Cl (2), NO₂ (5) Photochemical probes
Metalaxyl (Agrochemical) C₁₅H₂₁NO₄ 279.33 Methoxyacetyl, dimethylphenyl Fungicide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.